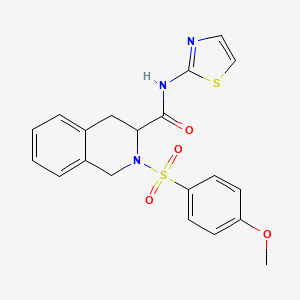![molecular formula C13H10ClN3O B2417418 2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine CAS No. 339010-07-0](/img/structure/B2417418.png)
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine, also known as 4-Chloro-2-methoxy-1-imidazole, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a six-membered aromatic ring, containing both a nitrogen and a chlorine atom. It has been studied in great detail to understand its biochemical and physiological effects, as well as its synthesis methods, mechanism of action, and applications in scientific research.
Scientific Research Applications
Biological Activity:
- Bhuva et al. (2015) synthesized derivatives of 2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine, assessing their biological activity against various bacteria and fungi. Some derivatives showed moderate activity at specific concentrations (Bhuva, Bhadani, Purohit, & Purohit, 2015).
Corrosion Inhibition:
- Saady et al. (2021) evaluated the inhibition performance of imidazo[4,5-b] pyridine derivatives on mild steel corrosion. These compounds showed high inhibition efficiency, making them potential candidates for industrial applications (Saady et al., 2021).
Photophysics:
- Behera, Karak, & Krishnamoorthy (2015) studied the photophysical characteristics of imidazo[4,5-b]pyridine analogs in various solvents. This research is significant for understanding the optical properties of these compounds (Behera, Karak, & Krishnamoorthy, 2015).
Inotropic Activity:
- Spitzer et al. (1988) investigated imidazo[4,5-b]pyridine analogs for their inotropic activity, which is vital for developing new cardiac drugs (Spitzer, Victor, Pollock, & Hayes, 1988).
Synthesis and Antimicrobial Activity:
- Ladani et al. (2009) prepared derivatives of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine and evaluated their antimicrobial properties (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009).
Antiviral Agents:
- Cundy et al. (1997) synthesized imidazo[4,5-b]pyridine derivatives and evaluated them against various viruses, including herpes simplex and cytomegalovirus (Cundy, Holan, Otaegui, & Simpson, 1997).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds likely interact with their targets, leading to changes at the molecular level that result in their observed biological effects.
Biochemical Pathways
For instance, they have been reported to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and antimalarial activities .
Pharmacokinetics
The oncolytic efficacy and in vivo pharmacokinetics of similar compounds are reported to be governed by distinct stereochemical features .
Result of Action
Similar compounds, such as pyrazole-bearing compounds, have been reported to display superior antipromastigote activity and better inhibition effects against plasmodium berghei .
properties
IUPAC Name |
2-(4-chlorophenyl)-1-methoxyimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-17-11-3-2-8-15-12(11)16-13(17)9-4-6-10(14)7-5-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXCYQNJYKZRNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(N=CC=C2)N=C1C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666562 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

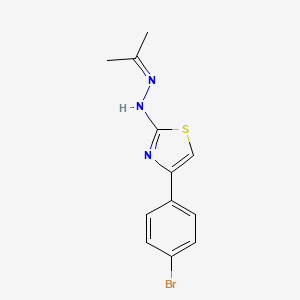


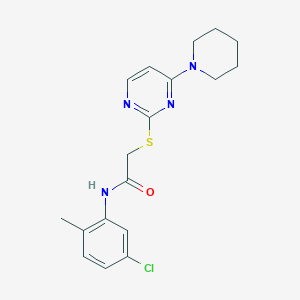
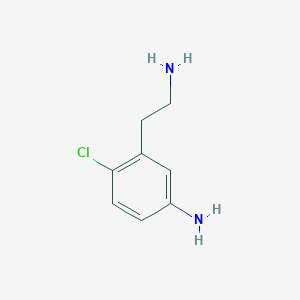
![Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride](/img/structure/B2417345.png)
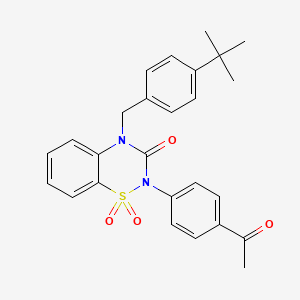

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2417349.png)
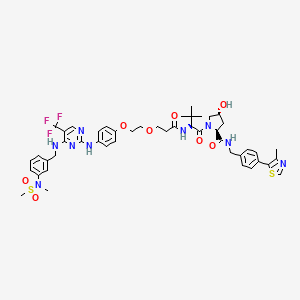
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2417355.png)
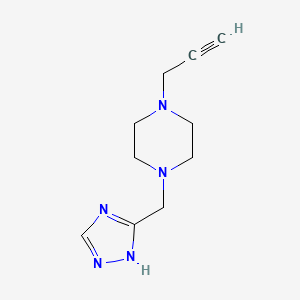
![N-(2-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2417357.png)
